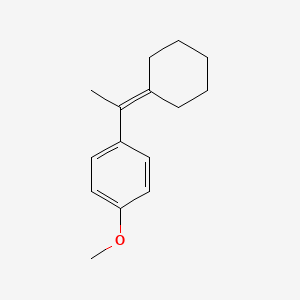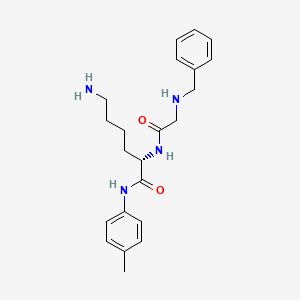
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of oligopeptides. This compound is composed of a benzyl group attached to a glycyl moiety, which is further connected to a 4-methylphenyl group and an L-lysinamide residue. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of Benzylglycine: Benzylglycine can be synthesized by reacting benzylamine with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Attachment of 4-Methylphenyl Group: The benzylglycine is then reacted with 4-methylphenyl isocyanate to form N-Benzylglycyl-N-(4-methylphenyl)amide.
Incorporation of L-Lysinamide: Finally, the N-Benzylglycyl-N-(4-methylphenyl)amide is coupled with L-lysine in the presence of a coupling agent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other moieties under controlled conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl-Nα-benzyl-N-methylphenyla laninamide
- N-[(4-Methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl-N 2-benzyl-N-cyclohexylalaninamide
Uniqueness
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
918435-98-0 |
|---|---|
Molekularformel |
C22H30N4O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[2-(benzylamino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O2/c1-17-10-12-19(13-11-17)25-22(28)20(9-5-6-14-23)26-21(27)16-24-15-18-7-3-2-4-8-18/h2-4,7-8,10-13,20,24H,5-6,9,14-16,23H2,1H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
InChI-Schlüssel |
URNDEFLJGSNZOH-FQEVSTJZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


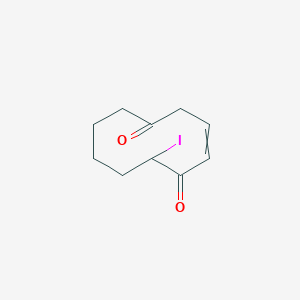
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)

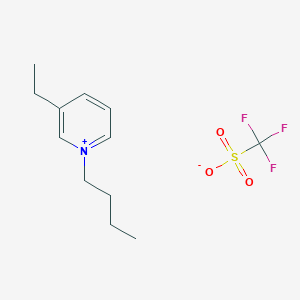
![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
![1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12621038.png)

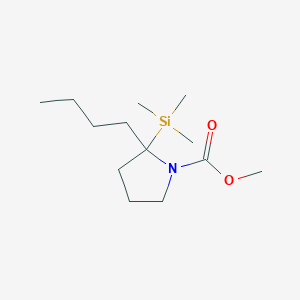
![2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide](/img/structure/B12621048.png)
![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
